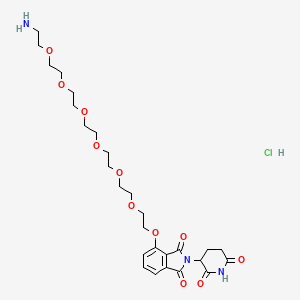
Pomalidomide-PEG7-NH2 (hydrochloride)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Pomalidomide-PEG7-NH2 (hydrochloride): is a compound based on Pomalidomide, which is a cereblon (CRBN) ligand used in the recruitment of CRBN protein. This compound can be connected to the ligand for protein by a linker to form PROTAC (proteolysis-targeting chimeras) . It is primarily used in scientific research for its ability to target and degrade specific proteins.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The preparation of Pomalidomide-PEG7-NH2 (hydrochloride) involves multiple steps, starting with the synthesis of Pomalidomide. The compound is then linked with a polyethylene glycol (PEG) chain, which is further functionalized with an amine group (NH2). The final step involves the formation of the hydrochloride salt .
Industrial Production Methods: Industrial production methods for Pomalidomide-PEG7-NH2 (hydrochloride) are not widely documented. the synthesis typically involves continuous flow processes to ensure high yield and purity .
Análisis De Reacciones Químicas
Types of Reactions: Pomalidomide-PEG7-NH2 (hydrochloride) undergoes various chemical reactions, including:
Substitution Reactions: The amine group (NH2) can participate in substitution reactions with carboxyl groups to form amide bonds.
Oxidation and Reduction Reactions:
Common Reagents and Conditions: Common reagents used in the synthesis and reactions of Pomalidomide-PEG7-NH2 (hydrochloride) include:
Linkers: Used to connect the PEG chain to the protein ligand.
Oxidizing and Reducing Agents: Used in various steps of the synthesis
Major Products: The major products formed from these reactions are typically PROTACs, which are used to target and degrade specific proteins .
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, Pomalidomide-PEG7-NH2 (hydrochloride) is used as a building block for the synthesis of PROTACs, which are valuable tools for studying protein function and degradation .
Biology: In biological research, this compound is used to study the role of specific proteins in various cellular processes by selectively degrading them .
Medicine: In medicine, Pomalidomide-PEG7-NH2 (hydrochloride) is used in preclinical studies to develop new therapeutic strategies for diseases such as cancer by targeting and degrading oncogenic proteins .
Industry: In the pharmaceutical industry, this compound is used in the development of new drugs and therapeutic agents .
Mecanismo De Acción
Pomalidomide-PEG7-NH2 (hydrochloride) exerts its effects by recruiting the cereblon (CRBN) protein, which is part of the E3 ubiquitin ligase complex. This recruitment leads to the ubiquitination and subsequent degradation of the target protein . The molecular targets and pathways involved include the ubiquitin-proteasome system, which is responsible for protein degradation in cells .
Comparación Con Compuestos Similares
Pomalidomide-PEG2-C2-NH2 (hydrochloride): Another functionalized cereblon ligand used for the development of PROTACs.
Pomalidomide-PEG4-NH2 (hydrochloride): A similar compound with a shorter PEG chain.
Uniqueness: Pomalidomide-PEG7-NH2 (hydrochloride) is unique due to its longer PEG chain, which provides greater flexibility and solubility, making it more effective in certain applications .
Propiedades
Fórmula molecular |
C27H40ClN3O11 |
|---|---|
Peso molecular |
618.1 g/mol |
Nombre IUPAC |
4-[2-[2-[2-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]-2-(2,6-dioxopiperidin-3-yl)isoindole-1,3-dione;hydrochloride |
InChI |
InChI=1S/C27H39N3O11.ClH/c28-6-7-35-8-9-36-10-11-37-12-13-38-14-15-39-16-17-40-18-19-41-22-3-1-2-20-24(22)27(34)30(26(20)33)21-4-5-23(31)29-25(21)32;/h1-3,21H,4-19,28H2,(H,29,31,32);1H |
Clave InChI |
IQACMBDIEZKJEE-UHFFFAOYSA-N |
SMILES canónico |
C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)OCCOCCOCCOCCOCCOCCOCCN.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


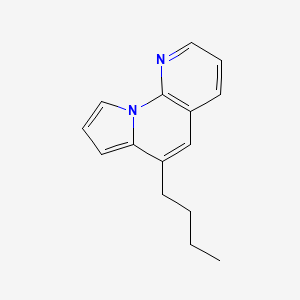
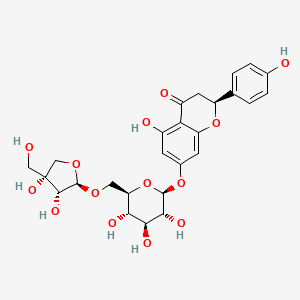
![disodium;7-anilino-3-[[4-[(2,4-dimethyl-6-sulfonatophenyl)diazenyl]-2-methoxy-5-methylphenyl]diazenyl]-4-hydroxynaphthalene-2-sulfonate](/img/structure/B12368573.png)



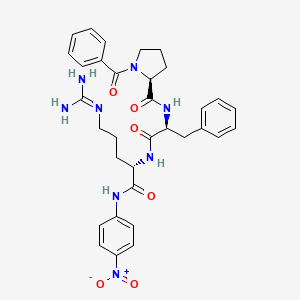
![(2S,4R)-1-[(2S)-2-acetamido-3,3-dimethylbutanoyl]-4-hydroxy-N-[(1S)-1-[4-(4-methyl-1,3-thiazol-5-yl)phenyl]ethyl]pyrrolidine-2-carboxamide](/img/structure/B12368601.png)
![sodium;[(2S)-2-amino-2-carboxyethyl] [(2R)-2,3-di(dodecanoyloxy)propyl] phosphate](/img/structure/B12368608.png)
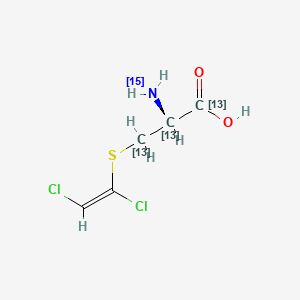
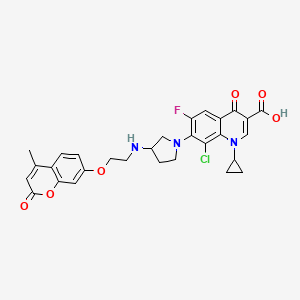

![(11Z)-2-[4-(3-chlorophenyl)piperazin-1-yl]-4,5,6,7-tetrazatricyclo[11.4.0.03,7]heptadeca-1(17),3,5,11,13,15-hexaene](/img/structure/B12368636.png)
![3-[[3-Fluoro-2-(methylsulfamoylamino)pyridin-4-yl]methyl]-7-(3-fluoropyridin-2-yl)oxy-4-methylchromen-2-one](/img/structure/B12368637.png)
